molecular formula C10H18O B127841 1-(3-Butylcyclobutyl)ethanone CAS No. 154885-06-0

1-(3-Butylcyclobutyl)ethanone

Cat. No. B127841
CAS RN: 154885-06-0
M. Wt: 154.25 g/mol
InChI Key: AIFNLIZVRXEKQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Butylcyclobutyl)ethanone, also known as BCBE, is a cyclic ketone that has been gaining attention in scientific research due to its potential applications in various fields. This compound has a unique chemical structure that makes it an interesting subject for study.

Mechanism of Action

The mechanism of action of 1-(3-Butylcyclobutyl)ethanone is not fully understood, but it is believed to interact with the GABA-A receptor in the brain. This receptor is responsible for regulating the activity of the neurotransmitter gamma-aminobutyric acid (GABA), which is involved in the regulation of anxiety, sleep, and muscle relaxation.
Biochemical and Physiological Effects
1-(3-Butylcyclobutyl)ethanone has been shown to have anxiolytic and sedative effects in animal studies. It has also been shown to increase the duration of sleep in mice. These effects are believed to be due to its interaction with the GABA-A receptor.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-Butylcyclobutyl)ethanone in lab experiments is its low toxicity and high purity. However, its limited solubility in water can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on 1-(3-Butylcyclobutyl)ethanone. One area of interest is its potential use as a drug candidate for the treatment of anxiety and sleep disorders. Further studies are needed to fully understand its mechanism of action and to determine its efficacy and safety in humans. Additionally, 1-(3-Butylcyclobutyl)ethanone could be studied for its potential use in the development of new fragrances and flavorings.

Synthesis Methods

The synthesis of 1-(3-Butylcyclobutyl)ethanone involves the reaction of 3-butylcyclobutanone with ethylmagnesium bromide in the presence of copper(I) chloride. This reaction results in the formation of 1-(3-Butylcyclobutyl)ethanone with a yield of around 85%. The purity of the final product can be increased by recrystallization from ethanol.

Scientific Research Applications

1-(3-Butylcyclobutyl)ethanone has various scientific research applications, including its use as a flavoring agent, fragrance, and in the field of organic synthesis. It has also been studied for its potential use as a drug candidate due to its ability to interact with certain receptors in the body.

properties

CAS RN

154885-06-0

Product Name

1-(3-Butylcyclobutyl)ethanone

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

1-(3-butylcyclobutyl)ethanone

InChI

InChI=1S/C10H18O/c1-3-4-5-9-6-10(7-9)8(2)11/h9-10H,3-7H2,1-2H3

InChI Key

AIFNLIZVRXEKQU-UHFFFAOYSA-N

SMILES

CCCCC1CC(C1)C(=O)C

Canonical SMILES

CCCCC1CC(C1)C(=O)C

synonyms

Ethanone, 1-(3-butylcyclobutyl)-, cis- (9CI)

Origin of Product

United States

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